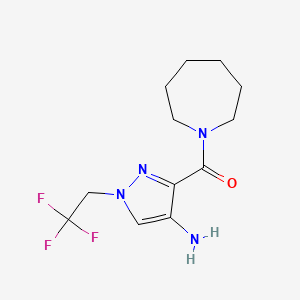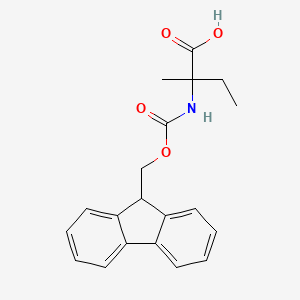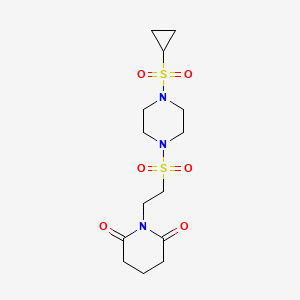
Cc1ccnc(Cl)c1C(F)(F)F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Cc1ccnc(Cl)c1C(F)(F)F” is also known as 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine . It has a molecular formula of C7H5ClF3N and a molecular weight of 195.57 g/mol . This compound is a versatile material used in scientific research and has numerous applications in fields like pharmaceuticals, agrochemicals, and materials science.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a chlorine atom and a trifluoromethyl group attached to it . The InChI string for this compound is InChI=1S/C7H5ClF3N/c1-4-2-3-12-6(8)5(4)7(9,10)11/h2-3H,1H3 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 195.57 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 159 . It has no hydrogen bond donors, four hydrogen bond acceptors, and no rotatable bonds .
科学的研究の応用
1. CRISPR-Cas Endonuclease Research
The compound Cc1ccnc(Cl)c1C(F)(F)F has potential implications in the realm of CRISPR-Cas endonuclease research. Specifically, it can be associated with the study of C2c1, a guide RNA-mediated type V-B CRISPR-Cas endonuclease. C2c1 is known for targeting and cleaving both strands of target DNA. The understanding of its structural and functional aspects can enhance its applicability as a genome editing tool (Yang, Gao, Rajashankar, & Patel, 2016).
2. Advances in Chemistry Education
This compound also finds relevance in the enhancement of chemical understanding and graphing skills in educational settings, particularly within honors case-based computerized chemistry laboratory environments. Such contexts emphasize scientific inquiry and comprehension of case studies, improving students' abilities to transfer knowledge between visual and textual representations (Dori & Sasson, 2008).
3. Targeting Neurological Diseases
The compound's properties could be relevant in studying the role of cation-chloride cotransporters (CCCs) in neurological diseases. CCCs, including NKCC1 and KCC2, play significant roles in maintaining ionic homeostasis in the nervous system. Understanding their mechanism can aid in developing therapeutic targets for multiple neurological diseases (Huang et al., 2019).
4. Countercurrent Separation in Natural Products
This compound is significant in the field of countercurrent separation of natural products. Countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC) are crucial for separating biological molecules from complex matrices. Understanding the CCC and CPC techniques can enhance applications in natural product chemistry and drug discovery (Pauli, Pro, & Friesen, 2008).
5. Molecular Dynamics Simulations
Cc1ccnc(Cl)c1C(F)(F)F may be involved in studies utilizing molecular dynamics simulations, particularly in exploring the mechanisms of molecular systems such as Ets1 Dimer–DNA complexes. The use of dynamic cross-correlation analysis in such simulations helps in understanding the intricate behaviors of atoms and intermolecular communications (Kasahara, Fukuda, & Nakamura, 2014).
作用機序
Target of Action
The compound Cc1ccnc(Cl)c1C(F)(F)F, also known as CTEP , primarily targets the metabotropic glutamate receptor subtype mGluR5 . This receptor plays a crucial role in the central nervous system, influencing various physiological processes such as learning, memory, and pain perception.
Mode of Action
CTEP acts as a selective allosteric antagonist of mGluR5 . It binds to the receptor with nanomolar affinity and exhibits over 1000 times selectivity over all other receptor targets tested . This binding inhibits the activation of mGluR5, thereby modulating the receptor’s function and influencing the physiological processes it controls.
Pharmacokinetics
CTEP has been found to have high oral bioavailability and a long duration of action . It remains active for up to 18 hours after a single dose , making it a potent mGluR5 antagonist with improved properties over older antagonists.
特性
IUPAC Name |
2-chloro-4-methyl-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-2-3-12-6(8)5(4)7(9,10)11/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJLXZAGEBEQCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-3-(trifluoromethyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2379560.png)
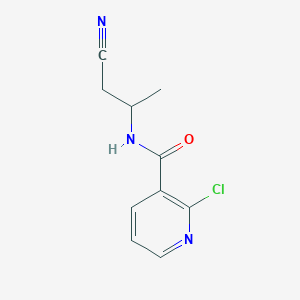

![(2S,4R)-N-[[2-(4-Aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2379568.png)


![N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2379572.png)
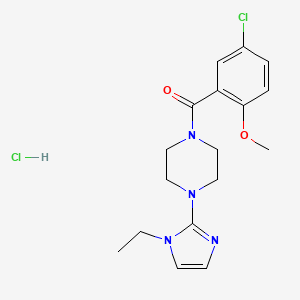
![N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2379574.png)
![(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2379577.png)
![2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2379578.png)
